SMTP-7 - 273379-50-9

SMTP-7

Catalog Number: EVT-283662
CAS Number: 273379-50-9
Molecular Formula: C51H68N2O10
Molecular Weight: 869.1
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SMTP-7 is a dual inhibitor of thrombolysis and soluble epoxide hydrolase" to "SMTP-7 promotes thrombolysis and inhibits soluble epoxide hydrolase." (c.f. Matsumoto N, Suzuki E, Ishikawa M, Shirafuji T, Hasumi K. Soluble epoxide hydrolase as an anti-inflammatory target of the thrombolytic stroke drug SMTP-7. (J Biol Chem. 2014 Dec 26;289(52):35826-38.)
Source and Classification

SMTP-7 is classified within a family of fungal metabolites known for their biological activities. The compound is synthesized from L-ornithine through microbial fermentation processes, which produce various congeners with differing side chains. SMTP-7 specifically has been studied for its efficacy in thrombolytic therapy and its role in modulating inflammatory responses.

Synthesis Analysis

Methods and Technical Details

The total synthesis of SMTP-7 involves several key steps, including the establishment of stereogenic centers and specific reactions that facilitate the formation of its complex structure. A notable method used in its synthesis is chiral preparative supercritical fluid chromatography, which isolates intermediates such as (2R,3S)-trans-benzopyran. The synthesis also employs double reductive amination and lactam ring formation techniques in flow chemistry to achieve the final product.

The synthesis process can be summarized as follows:

  1. Isolation of Intermediates: The (2R,3S)-trans-benzopyran intermediate is isolated.
  2. Key Reactions: Double reductive amination and lactam ring formation are performed.
  3. Final Product Formation: SMTP-7 is obtained with analytical data confirming its structure through techniques like nuclear magnetic resonance spectroscopy.
Molecular Structure Analysis

Structure and Data

SMTP-7 has a complex molecular structure characterized by multiple rings and stereogenic centers. The absolute configuration has been determined using microcrystal electron diffraction techniques, revealing configurations such as (8S,9R,αS,8′S,9′R). This structural determination is critical for understanding its biological activity and interactions with target proteins.

The molecular formula for SMTP-7 can be represented as C20H28O4C_{20}H_{28}O_4, reflecting its composition of carbon, hydrogen, and oxygen atoms.

Chemical Reactions Analysis

Reactions and Technical Details

SMTP-7 participates in various chemical reactions that enhance its therapeutic properties. Notably, it modulates plasminogen activation in conjunction with urokinase-type plasminogen activators. The compound's mechanism involves binding to plasminogen and altering its conformation to facilitate more efficient activation into plasmin.

Additionally, SMTP-7 has been shown to inhibit soluble epoxide hydrolase activity, which contributes to its anti-inflammatory effects. The reactions can be summarized as follows:

  1. Plasminogen Activation: Enhances thrombolytic activity.
  2. Soluble Epoxide Hydrolase Inhibition: Reduces inflammation.
Mechanism of Action

Process and Data

The mechanism by which SMTP-7 exerts its effects involves several key processes:

  1. Binding to Plasminogen: SMTP-7 binds to plasminogen, promoting a conformational change that enhances its interaction with fibrin.
  2. Activation Cascade: This binding facilitates the action of endogenous activators (such as urokinase), leading to increased conversion of plasminogen to plasmin.
  3. Thrombolysis: The resultant plasmin effectively breaks down fibrin clots, aiding in thrombolysis during ischemic events.

Research indicates that SMTP-7's mechanism allows for a wider therapeutic window compared to traditional thrombolytics like tissue-type plasminogen activator.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

SMTP-7 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 328 g/mol.
  • Solubility: Soluble in organic solvents; stability in aqueous buffers has been confirmed.
  • Spectroscopic Data: Characterized by distinct peaks in nuclear magnetic resonance spectroscopy that confirm its structure.

These properties are essential for understanding how SMTP-7 behaves in biological systems and its potential formulation as a therapeutic agent.

Applications

Scientific Uses

SMTP-7 has promising applications in various scientific fields:

  1. Thrombolytic Therapy: Its primary application is in treating ischemic strokes by promoting clot dissolution.
  2. Anti-inflammatory Research: Investigated for its potential to reduce inflammation through soluble epoxide hydrolase inhibition.
  3. Drug Development: As a model compound for developing new therapeutics targeting thrombolysis and inflammation.
Introduction to SMTP-7

Historical Discovery and Biosynthetic Origin of SMTP Congeners

The SMTP family was discovered through systematic screening of Stachybotrys microspora IFO30018 metabolites in the late 1990s. Early research identified staplabin as the prototype compound with fibrinolytic enhancement properties, but its clinical potential was limited by moderate potency [1]. This prompted extensive investigation into structurally related congeners, leading to the isolation of over 60 SMTP variants classified into two primary groups:

  • Single-unit congeners: Basic structures comprising the core triprenyl phenol unit linked to an amino acid side chain (e.g., SMTP-4D, -5D)
  • Two-unit congeners: Dimers of the core structure bridged by diamines (e.g., SMTP-7, -8) [1]

A breakthrough emerged through precursor-directed biosynthesis, where feeding specific amino acids to fungal cultures yielded novel analogs. SMTP-7 was optimized by supplementing S. microspora cultures with L-ornithine, which incorporates an (S)-configured carboxylic acid group critical for activity [8] [10]. Structure-activity relationship (SAR) studies revealed two-unit congeners with one carboxylic acid group (e.g., SMTP-7, -8) exhibited superior plasminogen activation enhancement (∼100-fold increase) compared to single-unit variants or those with zero/two carboxyl groups [1].

Table 1: Bioactivity Comparison of Key SMTP Congeners

CongenerCore StructureCarboxyl GroupsRelative Plasminogen Activation
SMTP-7Two-unit1100% (Reference)
SMTP-8Two-unit1∼95%
SMTP-7DTwo-unit1 (D-configuration)∼40%
SMTP-4DSingle-unit1∼25%
SMTP-30Two-unit0<5%
α-TocopherolN/A0Inactive

Structural Classification and Taxonomic Source

SMTP-7 belongs to the triprenyl phenol class of secondary metabolites, characterized by a 25-atom macrocyclic structure containing fused pyran and isoindole rings [4] [8]. Its absolute configuration was unequivocally determined as (8S,9R,αS,8′S,9′R) through microcrystal electron diffraction (MicroED) analysis, resolving prior stereochemical ambiguities in the SMTP family [8]. Key structural features include:

  • Chiral complexity: Five stereocenters influencing biological activity
  • Extended conjugation system: Imparting antioxidant capabilities
  • Amphiphilic properties: XLogP of 7.25 balances hydrophobic triprenyl chains and hydrophilic carboxylic acid/amide groups [4] [5]

The producing organism, Stachybotrys microspora, is a filamentous fungus taxonomically classified as:

  • Kingdom: Fungi
  • Phylum: Ascomycota
  • Class: Sordariomycetes
  • Order: Hypocreales
  • Family: StachybotryaceaeThis species biosynthesizes SMTPs through a non-ribosomal peptide synthetase (NRPS)-polyketide synthase (PKS) hybrid pathway, where ornithine is incorporated during the macrocyclization step [8]. The taxonomic specificity is notable—closely related species like Stachybotrys parvispora produce structurally distinct metabolites (e.g., Stachybotrin C) lacking comparable fibrinolytic activity [8].

Significance in Ischemic Stroke Therapeutics

SMTP-7 addresses three critical limitations of current stroke therapies:

  • Narrow therapeutic window: t-PA requires administration within 4.5 hours of stroke onset
  • Hemorrhagic complications: ∼6% incidence of symptomatic intracranial hemorrhage with t-PA
  • Neurotoxicity: t-PA exacerbates blood-brain barrier disruption [2] [3] [9]

Preclinical evidence demonstrates SMTP-7's extended treatment window (effective up to 6 hours post-stroke in primate models) and reduced hemorrhagic transformation even under anticoagulated conditions [3] [9]. Its clinical significance is amplified by multimodal actions:

  • Thrombolytic enhancement: 3.2-fold increased clot clearance rate in pulmonary embolism models
  • Neurovascular protection: 46-51% reduction in cerebral hemorrhage versus controls
  • Anti-inflammatory effects: Suppression of NF-κB/NLRP3 pathways in microglia [3] [7] [9]

Properties

CAS Number

273379-50-9

Product Name

SMTP-7

IUPAC Name

(S)-2,5-bis((2S,3S)-2-((E)-4,8-dimethylnona-3,7-dien-1-yl)-3,5-dihydroxy-2-methyl-7-oxo-3,4,7,9-tetrahydropyrano[2,3-e]isoindol-8(2H)-yl)pentanoic acid

Molecular Formula

C51H68N2O10

Molecular Weight

869.1

InChI

InChI=1S/C51H68N2O10/c1-30(2)14-9-16-32(5)18-11-21-50(7)43(56)26-36-41(54)24-34-38(45(36)62-50)28-52(47(34)58)23-13-20-40(49(60)61)53-29-39-35(48(53)59)25-42(55)37-27-44(57)51(8,63-46(37)39)22-12-19-33(6)17-10-15-31(3)4/h14-15,18-19,24-25,40,43-44,54-57H,9-13,16-17,20-23,26-29H2,1-8H3,(H,60,61)/b32-18+,33-19+/t40-,43-,44-,50-,51-/m0/s1

InChI Key

CRNDCHORWGDFGR-PXTWCNKMSA-N

SMILES

O=C(O)[C@@H](N(CC1=C2C=C(O)C3=C1O[C@@](C)(CC/C=C(C)/CC/C=C(C)/C)[C@@H](O)C3)C2=O)CCCN(CC4=C5C=C(O)C6=C4O[C@@](C)(CC/C=C(C)/CC/C=C(C)/C)[C@@H](O)C6)C5=O

Solubility

Soluble in DMSO

Synonyms

SMTP-7; SMTP 7; SMTP7;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.